Enantioselective Total Synthesis Route
Burnettramic acid A aglycone exhibits complete loss of antibacterial and antifungal activity relative to the parent glycoside, burnettramic acid A. This represents a functional bifurcation at the glycosidic bond, where the β-d-mannose moiety is essential for antimicrobial activity against Gram-positive bacteria and yeasts [1].
| Evidence Dimension | Antibacterial activity (IC₅₀) against Bacillus subtilis |
|---|---|
| Target Compound Data | Inactive (no inhibition observed) |
| Comparator Or Baseline | Burnettramic acid A (glycosylated): IC₅₀ = 2.3 µg/mL |
| Quantified Difference | Complete loss of activity (>10-fold increase in IC₅₀, functionally inactive) |
| Conditions | In vitro broth microdilution assay; B. subtilis ATCC 6633 |
Why This Matters
Procurement of the aglycone versus the glycosylated parent determines whether antibacterial activity will be observed; the aglycone is unsuitable for antimicrobial screening programs.
- [1] Li H, Gilchrist CLM, Lacey HJ, et al. Discovery and heterologous biosynthesis of the burnettramic acids: Rare PKS-NRPS-derived bolaamphiphilic pyrrolizidinediones from an Australian fungus, Aspergillus burnettii. Org Lett. 2019;21(5):1287-1291. View Source
